molecular formula C12H14N2OS B2410529 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine CAS No. 383132-18-1

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B2410529
CAS No.: 383132-18-1
M. Wt: 234.32
InChI Key: KAUGCGYGMRWVFM-UHFFFAOYSA-N
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Description

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a 2-aminothiazole core substituted with a 2-methoxy-4,5-dimethylphenyl group at the 4-position.

Properties

IUPAC Name

4-(2-methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-4-9(10-6-16-12(13)14-10)11(15-3)5-8(7)2/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUGCGYGMRWVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-methoxy-4,5-dimethylphenylamine with a thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Chemical Reactions Involving 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine

This compound can undergo various chemical reactions that are significant for its applications in medicinal chemistry:

Oxidation and Reduction Reactions

  • Oxidation : Potassium permanganate can be used for oxidizing specific functional groups within the compound under controlled conditions.

  • Reduction : Sodium borohydride is often employed for reducing certain functional groups, enhancing selectivity and yield in synthetic pathways.

N-Alkylation and Acylation Reactions

N-Alkylation reactions can modify the amine functionality to yield derivatives with varied biological activities. Acylation with acyl chlorides can produce amides that may exhibit enhanced pharmacological properties .

Biological Activity and Mechanism of Action

Research indicates that compounds similar to this compound exhibit significant biological activities such as antimicrobial and anti-inflammatory effects. The mechanism of action is believed to involve interactions with specific biological targets, potentially disrupting cellular processes in pathogens or cancer cells.

Characterization Techniques

To confirm the molecular structure and functional groups present in this compound, several characterization techniques are employed:

  • Infrared Spectroscopy (IR) : Used to identify functional groups based on characteristic absorption bands.

  • Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure through chemical shifts and coupling patterns.

Scientific Research Applications

Overview

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative notable for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This compound features a methoxy group and two methyl groups on a phenyl ring attached to a thiazole moiety, which contributes to its biological activity.

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of 2-methoxy-4,5-dimethylphenylamine with a thioamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in solvents like ethanol or methanol under reflux conditions to ensure complete conversion.

Antimicrobial Applications

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole compounds possess activity against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Anticancer Potential

Thiazole derivatives, including this compound, have been investigated for their anticancer activities. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) through mechanisms like DNA adduct formation and the generation of reactive oxygen species .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF71.61DNA adduct formation
Compound BA5491.98Apoptosis induction
This compoundHeLaTBDTBD

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound displayed promising activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Research : In another investigation focusing on breast cancer cell lines, derivatives of thiazoles were synthesized and tested for their antiproliferative effects. The results demonstrated that specific modifications to the thiazole structure enhanced cytotoxicity against MCF7 cells, indicating that further exploration into structural variations could yield more potent anticancer agents .

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazol-2-amine derivatives exhibit significant structural and functional diversity depending on substituent patterns. Below is a detailed comparison of 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine with key analogs:

Substituent Position and Electronic Effects

  • 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (CAS 2104-04-3): This analog features a para-methoxy group on the phenyl ring. It is used as a luminescent material and has been synthesized via single-step reactions with yields up to 96.6% . Key Difference: The para-methoxy group may favor π-π stacking in materials applications, whereas the 2-methoxy-4,5-dimethylphenyl group in the target compound could enhance hydrophobic interactions in biological systems.
  • This compound is associated with unique NMR shifts (e.g., δ 3.87 ppm for OCH3 in DMSO) compared to para-substituted analogs .

Steric and Lipophilic Modifications

  • MortaparibMild [4-((4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl-methyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine]: A structurally complex analog with a triazole-thiophene side chain. It acts as a dual inhibitor of Mortalin and PARP1, highlighting how extended substituents can confer multitarget activity. The target compound’s simpler structure may lack this versatility but offers easier synthesis .
  • 4-(2-Methoxy-5-propylphenyl)-1,3-thiazol-2-amine (CAS 383133-27-5) :
    Incorporates a propyl group at the 5-position of the phenyl ring, increasing lipophilicity. Such modifications are critical for optimizing pharmacokinetic properties, though they may reduce aqueous solubility .

Halogenated and Multisubstituted Analogs

  • This compound exhibits anti-inflammatory activity (IC50 values in µM range) and a melting point of 180°C, higher than many methoxy-substituted analogs . Comparison: The target compound’s dimethyl groups may offer metabolic stability over halogenated analogs, which are prone to dehalogenation in vivo.
  • 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine :
    A highly substituted analog with fluorinated and cyclopropane groups, demonstrating the role of steric complexity in target selectivity. Such compounds often require advanced synthetic techniques, contrasting with the target compound’s simpler synthesis .

Data Tables

Table 1: Physical and Spectral Properties of Selected Thiazol-2-amine Derivatives

Compound Name Melting Point (°C) Key NMR Shifts (δ, ppm) Reference
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine Not reported OCH3: 3.88 (DMSO)
4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine 180 CH3 (propynyl): 2.31; Ar-H: 7.32–7.64
4-(2-Methoxy-5-propylphenyl)-1,3-thiazol-2-amine Not reported Propyl CH2: ~1.5–2.5 (aliphatic region)

Biological Activity

4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article aims to present a comprehensive overview of the biological activity associated with this specific compound, supported by research findings, case studies, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2SC_{12}H_{14}N_{2}S, with a molecular weight of approximately 218.32 g/mol. The compound features a thiazole ring substituted with a methoxy group and a dimethylphenyl moiety, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AA5491.61 ± 0.92
Compound BHeLa1.98 ± 1.22
This compoundTBDTBD

The mechanism through which these compounds exert their anticancer effects often involves the induction of DNA double-strand breaks and cell cycle arrest. For example, certain derivatives have been shown to activate the p73/ATM pathway leading to G2/M phase arrest in cancer cells . This suggests that this compound may similarly impact cellular pathways critical for tumor proliferation.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that some thiazole compounds exhibit activity against various bacterial strains and fungi . The structural features that enhance this activity include the presence of electron-withdrawing groups which increase the compound's lipophilicity and facilitate membrane penetration.

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli10 µg/mL
Compound DS. aureus15 µg/mL
This compoundTBDTBD

Case Studies

In a notable case study involving thiazole derivatives, researchers synthesized several analogs and assessed their biological activities through in vitro assays. One compound demonstrated remarkable selectivity towards cancer cells while exhibiting minimal toxicity towards normal fibroblast cells . Such findings underscore the therapeutic potential of thiazoles in developing targeted cancer therapies.

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole derivatives indicates that modifications on the phenyl ring significantly influence biological activity. Substituents such as methoxy and dimethyl groups at specific positions enhance cytotoxicity and selectivity against cancer cells . The presence of these groups appears to modulate interactions with biological targets such as enzymes involved in cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(2-Methoxy-4,5-dimethylphenyl)-1,3-thiazol-2-amine, and what reaction conditions are critical for optimizing yield?

  • The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-amino-4-phenylthiazole derivatives with substituted aldehydes (e.g., methoxy/dimethyl-substituted benzaldehydes) in absolute ethanol with catalytic acetic acid for 7–12 hours. Isolation involves cooling to precipitate crude products, followed by recrystallization from ethanol . Alternative routes include cyclocondensation of thiourea derivatives with α-haloketones under basic conditions (e.g., NaOH) or iodine-mediated cyclization . Yield optimization requires precise stoichiometric ratios, temperature control (80–100°C), and inert atmospheres to prevent oxidation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the structural purity of this compound?

  • 1H/13C NMR : Essential for confirming substituent positions on the thiazole and aryl rings. Methoxy (–OCH3) and dimethyl (–CH3) groups exhibit distinct singlet peaks in 1H NMR (δ 3.8–4.0 ppm for –OCH3; δ 2.1–2.5 ppm for –CH3) .
  • FT-IR : Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N–H bend at ~3300 cm⁻¹ for the amine) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
  • X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry, as demonstrated for structurally analogous thiadiazole derivatives .

Q. What preliminary biological screening assays are recommended to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial : Disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans), with MIC/MBC values compared to standard drugs like ampicillin .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 values. Thiazole derivatives often target tubulin polymerization or DNA topoisomerases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar thiazole derivatives?

  • Discrepancies may arise from variations in substituent electronegativity, steric effects, or assay protocols. Methodological solutions :

  • Perform dose-response curves across multiple cell lines to confirm specificity.
  • Use molecular docking to compare binding affinities with target proteins (e.g., E. coli DNA gyrase for antimicrobial activity) .
  • Validate results with orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. What strategies are effective for enhancing the bioavailability of this compound in in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., –SO3H, –COOH) to improve solubility.
  • Formulation : Use nanoencapsulation (e.g., liposomes) or co-administration with permeation enhancers (e.g., cyclodextrins) .
  • Prodrug design : Mask the amine group with acetyl or benzyl carbamate moieties, which hydrolyze in vivo .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking (AutoDock/Vina) : Predict interactions with active sites (e.g., kinase ATP-binding pockets). For example, thiazole-amine derivatives show hydrogen bonding with Glu87 and hydrophobic interactions with Leu83 in S. aureus enoyl-ACP reductase .
  • QSAR modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to prioritize synthetic targets .
  • MD simulations : Assess binding stability over 100-ns trajectories to filter false-positive hits .

Q. What analytical challenges arise in confirming the regioselectivity of aryl substitution during synthesis?

  • Problem : Isomeric byproducts (e.g., para vs. ortho substitution on the phenyl ring) may form.
  • Solutions :

  • Use NOESY NMR to detect spatial proximity between substituents.
  • Compare experimental XRD bond angles/distances with computational models (e.g., DFT-optimized structures) .
  • Employ HPLC with chiral columns to separate enantiomers if asymmetric centers exist .

Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., varying IC50 values in literature), cross-validate using standardized protocols (CLSI for antimicrobial assays) and report assay conditions (pH, serum content) in detail .
  • Synthetic Optimization : Replace toxic solvents (e.g., DMF) with green alternatives (e.g., PEG-400) to align with Green Chemistry principles .

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